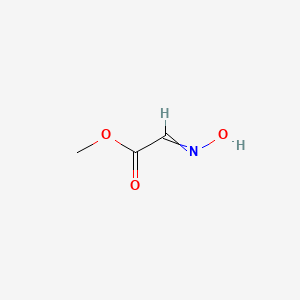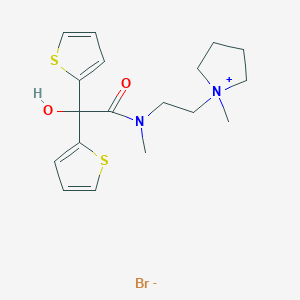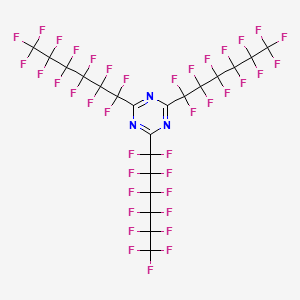
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine is a fluorinated triazine compound known for its unique chemical properties and applications. The presence of multiple fluorine atoms imparts significant hydrophobicity and chemical stability, making it valuable in various scientific and industrial fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine typically involves the reaction of 1,3,5-triazine with tridecafluorohexyl groups under controlled conditions. One common method includes the use of a nucleophilic substitution reaction where tridecafluorohexyl halides react with a triazine precursor in the presence of a base . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors to ensure consistency and purity. The process may include multiple purification steps such as distillation and recrystallization to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: While the compound is generally resistant to oxidation due to its fluorinated nature, specific conditions can lead to oxidation or reduction reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong bases for nucleophilic substitution and oxidizing agents for oxidation reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent degradation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted triazine derivatives .
Wissenschaftliche Forschungsanwendungen
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for creating complex molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceuticals.
Industry: Utilized in the production of high-performance materials, coatings, and surfactants.
Wirkmechanismus
The mechanism of action of 2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine involves its interaction with molecular targets through hydrophobic interactions and electron-withdrawing effects of the fluorine atoms. These interactions can influence the compound’s reactivity and stability in various environments .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-Tris(trifluoromethyl)phenyl-lithium: Another fluorinated compound with similar hydrophobic properties.
2,4,6-Tris(2-pyridyl)-triazine: Known for its coordination chemistry and use in metal complex formation.
2,4,6-Tri-tert-butylphenol: A phenol derivative with steric hindrance and antioxidant properties.
Uniqueness
2,4,6-Tris(tridecafluorohexyl)-1,3,5-triazine stands out due to its high degree of fluorination, which imparts exceptional chemical stability and hydrophobicity. This makes it particularly useful in applications requiring resistance to harsh chemical environments and low surface energy .
Eigenschaften
CAS-Nummer |
25761-65-3 |
|---|---|
Molekularformel |
C21F39N3 |
Molekulargewicht |
1035.2 g/mol |
IUPAC-Name |
2,4,6-tris(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1,3,5-triazine |
InChI |
InChI=1S/C21F39N3/c22-4(23,7(28,29)10(34,35)13(40,41)16(46,47)19(52,53)54)1-61-2(5(24,25)8(30,31)11(36,37)14(42,43)17(48,49)20(55,56)57)63-3(62-1)6(26,27)9(32,33)12(38,39)15(44,45)18(50,51)21(58,59)60 |
InChI-Schlüssel |
ZGVPYGSJGGGJLD-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=NC(=NC(=N1)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


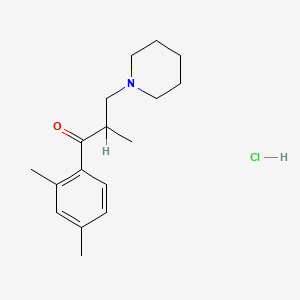
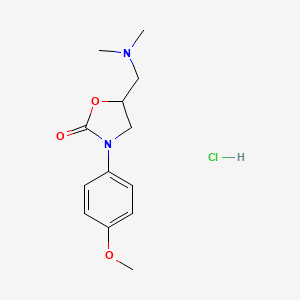
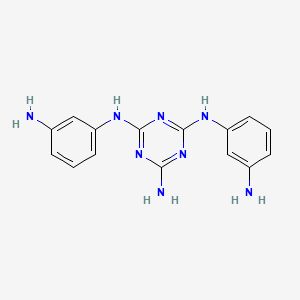
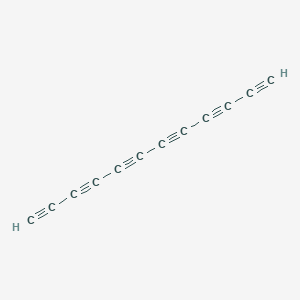
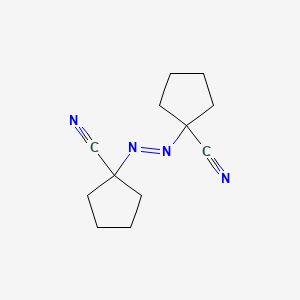
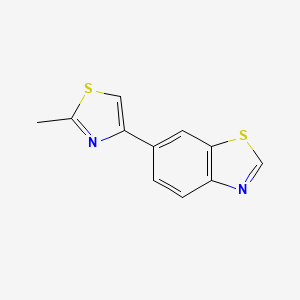
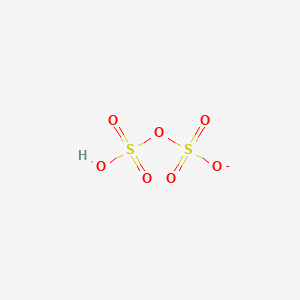
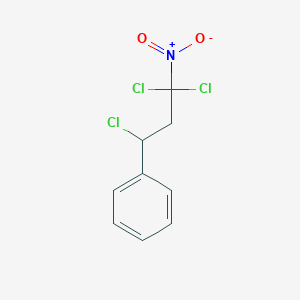
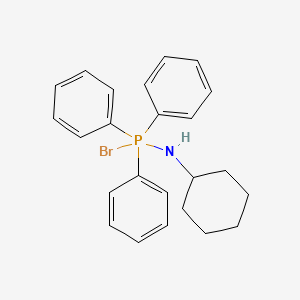
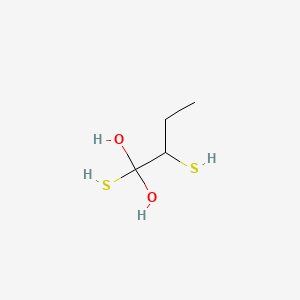
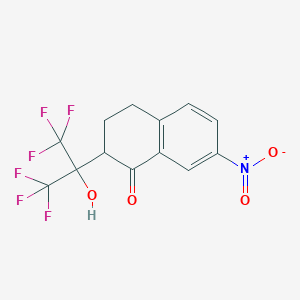
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
